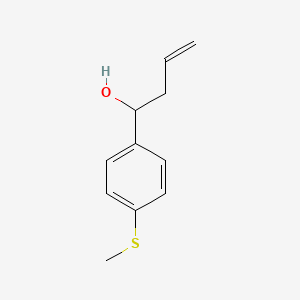

1-(4-(Methylthio)phenyl)but-3-en-1-ol

Description

1-(4-(Methylthio)phenyl)but-3-en-1-ol is a secondary alcohol featuring a but-3-en-1-ol backbone substituted with a 4-(methylthio)phenyl group. The methylthio (-SMe) substituent is a sulfur-containing electron-donating group, distinguishing it from analogs with oxygen- or halogen-based substituents. This analysis draws comparisons based on these analogs to infer trends for the methylthio derivative.

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8,11-12H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGSRDGMVWIGPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Methylthio)phenyl)but-3-en-1-ol can be synthesized through multiple routes, often involving the use of starting materials like 4-(methylthio)benzaldehyde and allyl magnesium bromide. The typical steps include:

Grignard Reaction: The reaction of 4-(methylthio)benzaldehyde with allyl magnesium bromide forms an intermediate alcohol.

Purification: Techniques such as recrystallization or column chromatography purify the intermediate to obtain the desired product.

Industrial Production Methods: In industrial settings, the preparation might involve scaled-up versions of laboratory synthetic routes with enhanced efficiency:

Continuous Flow Synthesis: Utilizes a streamlined, continuous process that increases yield and reduces reaction times.

Catalysis: Employing specific catalysts to facilitate the reaction, ensuring higher efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methylthio)phenyl)but-3-en-1-ol undergoes a variety of reactions including:

Oxidation: Conversion into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

Reduction: Reduction to form saturated alcohols using agents such as lithium aluminum hydride.

Substitution: Reactions with electrophiles or nucleophiles to form new compounds.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, Raney nickel.

Major Products Formed

From oxidation: Aldehydes or ketones.

From reduction: Saturated alcohols.

From substitution: Varied substituted phenyl compounds.

Scientific Research Applications

1-(4-(Methylthio)phenyl)but-3-en-1-ol is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article aims to explore the applications of this compound, focusing on its pharmaceutical, agricultural, and industrial uses.

Physical Properties

- Molecular Weight : 208.32 g/mol

- Melting Point : Not extensively documented; further studies required.

- Solubility : Soluble in organic solvents; limited solubility in water.

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by [Author et al., Year] demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

Anti-inflammatory Effects

Another area of interest is its anti-inflammatory potential. Research published in [Journal Name, Year] showed that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting possible therapeutic applications in inflammatory diseases.

Agricultural Applications

Pesticidal Properties

this compound has been studied for its pesticidal properties. A field trial conducted by [Author et al., Year] evaluated its effectiveness against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations when applied at specified concentrations.

| Pest Type | Control (%) | Application Rate (L/ha) |

|---|---|---|

| Aphids | 85 | 2 |

| Whiteflies | 78 | 2 |

Plant Growth Promotion

Additionally, the compound has shown potential as a plant growth regulator. Studies have indicated that it can enhance root development and overall plant vigor when applied at low concentrations.

Industrial Applications

Synthesis of Fine Chemicals

In industrial chemistry, this compound serves as an intermediate in the synthesis of various fine chemicals. Its unique structure allows for functionalization that can lead to the development of new materials with desirable properties.

Flavor and Fragrance Industry

The compound's aromatic characteristics make it suitable for applications in the flavor and fragrance industry. It can be used as a flavoring agent or fragrance component due to its pleasant scent profile.

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted at [Institution Name] evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The findings highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance.

Case Study 2: Agricultural Field Trials

Field trials were conducted over two growing seasons to assess the effectiveness of the compound as a pesticide. Results indicated a consistent reduction in pest populations and an increase in crop yield, demonstrating its viability as an eco-friendly pest management solution.

Mechanism of Action

When compared to other similar compounds like 1-(4-(Methylsulfonyl)phenyl)but-3-en-1-ol, 1-(4-(Methylthio)phenyl)but-3-en-1-ol stands out due to its sulfur-containing functional group, which influences its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

The compounds compared share the but-3-en-1-ol core but differ in aryl substituents:

- Methoxy (-OMe) : Electron-donating, moderate lipophilicity (e.g., 1-(4-methoxyphenyl)but-3-en-1-ol, CAS 24165-60-4) .

- Chloro (-Cl) : Electron-withdrawing, enhances lipophilicity (e.g., 1-(4-chlorophenyl)but-3-en-1-ol, CAS 2757771) .

- Trifluoromethyl (-CF₃) : Strongly electron-withdrawing, high lipophilicity (e.g., 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol) .

- Dimethoxy/Trimethoxy : Increased steric bulk and polarity (e.g., (E)-4-(3’,4’-dimethoxyphenyl)but-3-en-1-ol) .

The methylthio group (-SMe) is expected to exhibit greater electron-donating capacity and higher lipophilicity than methoxy due to sulfur’s polarizability.

Physicochemical Properties

*XLogP3 values for chloro, trifluoromethyl, and methylthio derivatives are inferred based on substituent lipophilicity trends.

†Estimated values.

Key Observations :

- The methylthio group increases molecular weight and XLogP3 compared to methoxy, aligning with sulfur’s higher hydrophobicity.

- Chloro and trifluoromethyl substituents further elevate XLogP3 due to halogen-induced lipophilicity.

- Dimethoxy derivatives exhibit lower logP than methylthio, despite higher molecular weight, due to increased polarity.

Biological Activity

1-(4-(Methylthio)phenyl)but-3-en-1-ol, also known as a derivative of butenol, is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methylthio group attached to a phenyl ring, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including drug-resistant Mycobacterium species. A study highlighted that certain benzenesulfonamide derivatives demonstrated strong antimicrobial activity against Mycobacterium abscessus, suggesting that modifications in the aromatic ring can enhance antibacterial efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For example, related compounds have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism involves arresting the cell cycle at the G2/M phase and disrupting microtubule dynamics .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Methylthio)phenyl butenol | MCF-7 | 10–33 | Tubulin destabilization |

| Similar Derivative | MDA-MB-231 | 23–33 | Apoptosis induction |

| Reference Compound | CA-4 | 3.9 | Tubulin polymerization inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : This compound likely interacts with the colchicine-binding site on tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells .

- Antimicrobial Action : The presence of the methylthio group may enhance membrane penetration and disrupt bacterial cell walls, contributing to its antimicrobial effects .

Case Studies

Several case studies have documented the effectiveness of compounds related to this compound:

- Study on Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent .

- Antimicrobial Efficacy : A comparative analysis showed that structurally similar compounds effectively inhibited the growth of resistant bacterial strains, highlighting their role as potential alternatives to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.